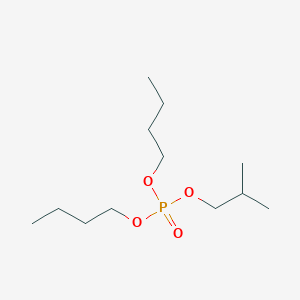

Dibutyl 2-methylpropyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7242-57-1 |

|---|---|

Molecular Formula |

C12H27O4P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

dibutyl 2-methylpropyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3 |

InChI Key |

UQLOARBXUOQVSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCC(C)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Organophosphate Esters

Established Synthetic Pathways for Phosphate (B84403) Esters

The synthesis of phosphate esters can be achieved through several established pathways, primarily involving the formation of a phosphorus-oxygen bond. These methods range from classical esterification reactions to more advanced, modern techniques.

Esterification is a fundamental method for synthesizing phosphate esters. This typically involves the reaction of a phosphoric acid derivative with an alcohol. A common approach is the reaction of phosphorus oxychloride with an alcohol. This method can be tailored to produce mono-, di-, or tri-substituted phosphate esters by controlling the stoichiometry of the reactants. For the synthesis of unsymmetrical phosphate esters, a stepwise approach is often necessary.

Another widely used method is the reaction of a dialkyl phosphite (B83602) with an alcohol in the presence of a suitable activating agent. The Atherton-Todd reaction, for example, utilizes a base and a halogenating agent like carbon tetrachloride to couple a dialkyl phosphite with an alcohol.

Direct esterification of phosphoric acid or polyphosphoric acid with alcohols is also possible, though it can sometimes lead to a mixture of products that require further purification. The use of dehydrating agents or specialized reaction conditions can improve the yield and selectivity of these reactions.

In recent years, more advanced and greener synthetic methods for organophosphorus compounds have been developed. Electrochemical synthesis, for instance, offers a creative and simple process for preparing these compounds by forming phosphorus-carbon or phosphorus-heteroatom bonds. wikipedia.org This method often proceeds under mild conditions and can offer high selectivity by controlling the applied voltage or current. inchem.org

Catalytic methods, including those employing metal complexes or organocatalysts, have also gained prominence. These methods can facilitate the synthesis of complex organophosphorus compounds with high efficiency and stereoselectivity. wiley-vch.de For example, chiral phosphoric acids themselves have been widely used as powerful organocatalysts in a variety of enantioselective transformations. rsc.org

Targeted Synthesis of Alkyl Phosphate Esters

The general synthetic principles outlined above can be applied to the targeted synthesis of specific alkyl phosphate esters, including Dibutyl 2-methylpropyl phosphate and its analogues.

The synthesis of this compound, for which specific literature is not widely available, can be hypothetically achieved through several of the established methods. A plausible route would involve the reaction of dibutyl phosphate with 2-methylpropan-1-ol in the presence of a coupling agent. Alternatively, the reaction of phosphorus oxychloride with butanol and 2-methylpropan-1-ol in a stepwise manner could yield the desired product.

The synthesis of analogues of this compound can be readily envisioned by varying the alcohol or the phosphate starting material. For instance, using different straight-chain or branched alcohols in place of butanol or 2-methylpropan-1-ol would result in a library of structurally related organophosphate esters. This approach is valuable for structure-activity relationship studies in various research contexts.

| Property | Tributyl Phosphate | Triisobutyl Phosphate |

| Molecular Formula | C12H27O4P | C12H27O4P |

| Molecular Weight | 266.31 g/mol | 266.31 g/mol |

| Appearance | Colorless to pale-yellow liquid | Colorless liquid |

| Density | 0.9727 g/mL wikipedia.org | 0.965 g/cm³ at 20 °C sigmaaldrich.com |

| Boiling Point | 289 °C (552 °F; 562 K) wikipedia.org | ~205 °C (decomposes) atamankimya.com |

| Melting Point | -80 °C (-112 °F; 193 K) wikipedia.org | <-60 °C sigmaaldrich.com |

| Solubility in Water | 0.6 g/100 mL chemicalbook.com | 0.26 g/L sigmaaldrich.com |

| LogP | 4.0 chemicalbook.com | Not available |

The introduction of chirality into phosphate esters is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. mdpi.com Stereoselective synthesis of organophosphorus compounds can be achieved through several strategies. wiley-vch.de

One approach involves the use of chiral starting materials, such as a chiral alcohol, which can be reacted with a phosphorus reagent to yield a chiral phosphate ester. Alternatively, a prochiral phosphite can be desymmetrized using a chiral catalyst or auxiliary. wiley-vch.de

Phosphotriesterases, enzymes that can hydrolyze organophosphate triesters, have also been shown to exhibit significant stereoselectivity. nih.gov This enzymatic approach can be used for the kinetic resolution of racemic mixtures of chiral phosphate esters, providing access to enantiomerically enriched products. The development of chiral ligands for metal-catalyzed reactions has also enabled the enantioselective synthesis of various chiral organophosphorus compounds. rsc.org

Functionalization and Derivatization for Specific Research Applications

The functionalization and derivatization of organophosphate esters are crucial for their application in various research fields, including their use as probes, labels, or for analytical purposes. acs.org

For analytical detection, especially in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar organophosphates. drawellanalytical.comnih.gov Common derivatization techniques include silylation and methylation, which convert the polar analytes into more GC-amenable forms. nih.gov

For biological applications, organophosphate esters can be functionalized with reporter groups such as fluorescent dyes. biorxiv.orgresearchgate.net This allows for the visualization and tracking of the molecules in biological systems. For instance, click chemistry provides a robust method for attaching various functional molecules, including fluorescent tags, to nanoparticles or biomolecules that have been modified with phosphate groups. researchgate.net The introduction of functional groups like azides or alkynes allows for further modification through bioorthogonal reactions, enabling the creation of multifunctional probes. diva-portal.org

Catalytic Approaches in Organophosphate Ester Synthesis

The synthesis of organophosphate esters (OPEs), including asymmetrical esters like this compound, has been significantly advanced through the development of various catalytic strategies. These methods offer improvements in efficiency, selectivity, and reaction conditions over traditional stoichiometric approaches. Catalytic routes are broadly categorized into transition-metal-catalyzed cross-coupling reactions, organocatalysis, and acid-catalyzed esterifications.

Transition-metal catalysis, particularly using palladium, nickel, and iron complexes, has become a versatile tool for forming carbon-phosphorus or carbon-oxygen bonds. mdpi.com In many of these reactions, organophosphates, such as vinyl or aryl phosphates, serve as stable and effective electrophilic partners in cross-coupling reactions. mdpi.com For instance, the Suzuki reaction, a palladium-catalyzed cross-coupling, has been successfully applied to aryl and vinyl phosphates to form new carbon-carbon bonds, creating complex molecules from organophosphate precursors. mdpi.com Similarly, the Kumada reaction, which typically uses iron or palladium catalysts, can couple organophosphates with Grignard reagents. mdpi.com An iron-catalyzed Kumada reaction has been effectively used for the cross-coupling of heteroaryl diethyl phosphates with Grignard reagents to produce substituted pyrimidines and pyridines. mdpi.com

Beyond transition metals, organocatalysis presents an alternative, metal-free approach. A notable example is the use of diphenyl ditelluride as an organocatalyst for the dehydrogenative phosphorylation between functionalized naphthols and H-phosphonates, facilitated by ultrasound irradiation. researchgate.net This method highlights a green chemistry approach to OPE synthesis.

On an industrial scale, the primary method for producing organophosphates is the alcoholysis of phosphorus oxychloride (POCl₃). This reaction is often facilitated by Lewis acid catalysts such as aluminum trichloride (B1173362) or magnesium chloride. wikipedia.org

The table below summarizes key research findings on various catalytic approaches applicable to the synthesis of organophosphate esters.

Interactive Table: Catalytic Methods in Organophosphate Ester Synthesis

| Catalytic System | Reaction Type | Substrate Example | Catalyst/Reagents | Product Type | Reference |

| Palladium Catalysis | Suzuki Reaction | Aryl/Vinyl Diphenyl Phosphates | Palladium Complexes | Biaryls, Substituted Alkenes | mdpi.com |

| Iron Catalysis | Kumada Reaction | Pyrimidyl Diethyl Phosphates | Iron Complexes, Grignard Reagent | Substituted Pyrimidines | mdpi.com |

| Rhodium Catalysis | C-H Vinylation | Dienyl Diethyl Phosphates | Rhodium Complexes | Vinylated Phosphates | mdpi.com |

| Palladium Catalysis | Deoxygenative Coupling | Aromatic Esters & Dialkyl Phosphonates | Palladium/Diphosphine Ligand | Benzylic Phosphorus Compounds | acs.org |

| Organocatalysis | Dehydrogenative Phosphorylation | Naphthols & H-phosphonates | Diphenyl Ditelluride, Ultrasound | Dialkyl Phosphates | researchgate.net |

| Lewis Acid Catalysis | Alcoholysis | Alcohols & Phosphorus Oxychloride | Aluminum Trichloride (AlCl₃) | Trialkyl Phosphates | wikipedia.org |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of OPE analysis, providing the necessary separation of complex mixtures before detection and quantification. Both gas and liquid chromatography are extensively used, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile OPEs. The separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of stationary phase is critical for resolving individual OPEs from complex mixtures.

Research findings indicate that non-polar or weakly polar columns, such as those with a DB-5 or DB-1701 stationary phase, are effective for separating a wide range of OPEs. For detection, a flame photometric detector (FPD) is often employed due to its high selectivity for phosphorus-containing compounds. Another option is a nitrogen-phosphorus detector (NPD), which also offers excellent sensitivity for these analytes. Sample preparation for GC analysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the OPEs from the sample matrix and concentrate them prior to injection. For certain analytes like dibutyl phosphate, derivatization may be necessary to increase volatility for GC analysis. cdc.gov For instance, a method for analyzing dibutyl phosphate involves derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). cdc.gov

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of OPEs. While GC separates the components of a mixture, MS provides information about the mass-to-charge ratio of the ionized compounds, allowing for structural elucidation and definitive identification. Electron ionization (EI) is the most common ionization technique used in GC-MS for OPE analysis, as it generates reproducible mass spectra that can be compared against established spectral libraries like the NIST database for compound identification. acs.org

For enhanced sensitivity and selectivity, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. acs.org This technique involves the selection of a specific precursor ion from the initial mass spectrum, which is then fragmented to produce product ions. Monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode significantly reduces background noise and improves detection limits. This is crucial for trace analysis of OPEs in environmental and biological samples. acs.orgnih.gov Method detection limits for OPEs using GC-MS can range from as low as 0.02 to 1.13 ng/L in water samples. acs.org

Table 1: Examples of GC-MS Methods for Organophosphate Ester Analysis

| Parameter | Method 1: OPEs in Water acs.org | Method 2: OPEs in Sediment researchgate.net | Method 3: Phthalates & OPEs in Toys nih.gov |

|---|---|---|---|

| Instrument | GC-MS/MS | GC-MS | GC/MS |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Not Specified | Not Specified |

| Carrier Gas | Helium | Helium | Helium |

| Injection Mode | Splitless | Not Specified | Not Specified |

| Oven Program | 50°C (1 min), ramp to 300°C, hold 5 min | 60°C (2 min), ramp to 300°C (10 min hold) | Not Specified |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |

| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (SIM) | Mass Spectrometry |

| Analytes | 10 OPEs (e.g., TCEP, TPhP) | 15 OPEs (e.g., TBEP) | 8 PAEs (e.g., DBP, DIBP) |

| Detection Limits | 0.17–1.13 ng/L (water) | 0.17–1.21 ng/g (sediment) | 0.015–0.370 µg/mL |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an essential technique for analyzing a broad range of OPEs, including less volatile, more polar, and ionic species that are not amenable to GC analysis. osti.govresearchgate.net This includes OPE degradation products and metabolites, such as dialkyl and diaryl phosphates. osti.govnih.gov

Reversed-phase chromatography is the most common separation mode, typically utilizing a C18 column. nist.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. acs.org For separating a mix of hydrophilic and hydrophobic OPEs, mixed-mode liquid chromatography (MMLC) can be employed, which offers better retention for polar compounds compared to standard reversed-phase columns. researchgate.net

Electrospray ionization (ESI) is the preferred ionization source for LC-MS analysis of OPEs, and it can be operated in either positive (ESI+) or negative (ESI-) mode depending on the specific analytes. nist.gov LC-MS/MS provides high sensitivity and selectivity, with detection limits often in the low nanogram-per-liter range for water samples. researchgate.net

Table 2: Examples of LC-MS/MS Methods for Organophosphate Ester Analysis

| Parameter | Method 1: OPEs in Serum researchgate.net | Method 2: OPEs in Water osti.gov | Method 3: OPEs in Blood nist.gov |

|---|---|---|---|

| Instrument | UPLC-QTOF-HRMS | LC-MS/MS | HPLC-MS/MS |

| Column | Not Specified | Not Specified | BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Formic Acid System | Gradient elution with methanol and aqueous ammonium acetate | Gradient elution with methanol and aqueous ammonium acetate |

| Ionization Mode | Not Specified | Electrospray Ionization (ESI) | Electrospray Ionization Positive (ESI+) |

| Detection | Time-of-Flight Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MRM) |

| Analytes | 9 OPEs | 12 OPE triesters, 5 diesters, 2 hydroxylated products | 16 OPEs |

| Detection Limits | 0.002–0.029 ng/mL | Not Specified | 0.0038–0.882 ng/mL |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the fundamental characterization of organophosphate esters, providing detailed information about their molecular structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of OPEs in a solution state. Both ¹H NMR and ³¹P NMR are particularly valuable.

¹H NMR provides detailed information about the hydrogen atoms in the alkyl or aryl groups attached to the phosphate core, allowing for the determination of their structure and conformation. chemicalbook.com

³¹P NMR is uniquely suited for OPE analysis because the phosphorus-31 nucleus is 100% naturally abundant and has a spin of 1/2, resulting in sharp signals and a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. cdc.govnih.gov The chemical shift of the ³¹P nucleus can distinguish between different types of phosphate esters (e.g., tri-esters vs. di-esters) and provide insight into the nature of the substituent groups. Furthermore, coupling between phosphorus and adjacent protons (³¹P-¹H coupling) can be observed in ¹H NMR spectra, providing crucial information for confirming the connectivity of the molecule. researchgate.net For instance, vicinal ³¹P-O-C-¹H coupling constants have been used extensively in conformational studies of acyclic organophosphate esters. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For organophosphate esters, FTIR is particularly useful for identifying the characteristic vibrations of the phosphate group. The most prominent absorption band in the IR spectrum of an OPE is the phosphoryl (P=O) stretching vibration, which typically appears as a strong band in the region of 1250-1300 cm⁻¹. researchgate.netjosorge.com The exact frequency of this band is sensitive to the nature of the alkyl or aryl substituents. Another key feature is the P-O-C stretching vibration, which is usually found in the 950-1100 cm⁻¹ region. josorge.com Matrix-isolation FTIR studies, where molecules are trapped in an inert solid matrix at low temperatures, can provide highly resolved spectra, allowing for the study of different conformational isomers of a single OPE. josorge.comacs.org

UV-Visible spectroscopy has more limited application in the direct analysis of many alkyl phosphate esters, as these compounds often lack significant chromophores that absorb light in the UV-visible range (200-800 nm). However, it can be useful for aryl-substituted OPEs, which contain aromatic rings that do absorb UV light. The technique can also be used indirectly in quantitative colorimetric methods, for example, by forming a colored complex like phosphomolybdate that can be measured spectrophotometrically. researchgate.net

Mass Spectrometry (MS) for Molecular Fingerprinting and Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of organophosphate esters (OPEs) like this compound and its isomers. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds and their degradation products.

When analyzed by techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) using an electrospray ionization (ESI) source in positive mode, alkyl OPEs typically form protonated molecules, [M+H]⁺. nih.gov The subsequent fragmentation of these precursor ions in the mass spectrometer, often induced by high-energy collision dissociation (HCD), provides a characteristic "molecular fingerprint."

For alkyl phosphates, a common fragmentation pathway involves the sequential cleavage of the alkyl groups through a process known as McLafferty rearrangement. researchgate.net This process leads to the formation of a series of characteristic product ions. For instance, in the analysis of isomers like Tri-n-butyl phosphate (TnBP) and Triisobutyl phosphate (TiBP), the fragmentation begins with the loss of an alkene (e.g., butene), followed by subsequent losses, ultimately leading to the formation of the stable phosphoric acid ion [H₄PO₄]⁺ at a mass-to-charge ratio (m/z) of 98.9847. nih.gov This ion is a common characteristic fragment for many alkyl OPEs and serves as a key identifier in screening analyses. nih.gov

The degradation of these esters, through processes like hydrolysis, leads to the formation of dibutyl and monobutyl phosphate species (DBP and MBP). researchgate.netosti.gov ESI-MS can effectively detect these degradation products. In negative ionization mode, DBP and MBP readily form deprotonated molecules, [M-H]⁻, which can be quantified with high precision. researchgate.net In some cases, especially at low concentrations, positive mode detection of clusters, such as [2TBP, HDBP + H]⁺, can be used for quantification. researchgate.net

Table 1: Predicted ESI-MS Adducts and Fragments for Dibutyl Isobutyl Phosphate Isomers (e.g., TiBP, C₁₂H₂₇PO₄)

| Ion Species | Formula | Predicted m/z | Description | Source |

| Precursor Ions | ||||

| [M+H]⁺ | [C₁₂H₂₈PO₄]⁺ | 267.1747 | Protonated molecule | nih.gov |

| [M+Na]⁺ | [C₁₂H₂₇NaPO₄]⁺ | 289.1566 | Sodium adduct | uni.lu |

| [M+NH₄]⁺ | [C₁₂H₃₁NPO₄]⁺ | 284.2012 | Ammonium adduct | uni.lu |

| Characteristic Fragment Ions | ||||

| [M+H - C₄H₈]⁺ | [C₈H₂₀PO₄]⁺ | 211.1121 | Loss of one butene molecule | researchgate.net |

| [M+H - 2C₄H₈]⁺ | [C₄H₁₂PO₄]⁺ | 155.0495 | Loss of two butene molecules | researchgate.net |

| [H₄PO₄]⁺ | [H₄PO₄]⁺ | 98.9847 | Phosphoric acid fragment | nih.govresearchgate.net |

Note: The m/z values are based on monoisotopic masses and may be observed in high-resolution mass spectrometry analyses. Data is compiled from studies on isomeric compounds like TiBP and TnBP.

X-ray Diffraction Studies of Organophosphate Ester Complexes

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For organophosphate esters, XRD is particularly valuable for studying their solid-state structures and how they form complexes with other molecules, such as metal ions. While specific XRD studies on this compound complexes are not prevalent in the reviewed literature, the methodology is well-established for related compounds. rsc.org

The technique involves directing a beam of X-rays onto a single crystal or a powder sample of the material. The X-rays are diffracted by the crystalline lattice, producing a unique diffraction pattern of spots or rings. By analyzing the angles and intensities of these diffracted beams, researchers can reconstruct the three-dimensional arrangement of atoms. jocpr.com

In the context of OPEs, XRD can provide precise information on:

Coordination Geometry: When an OPE acts as a ligand to a metal center, XRD can reveal the coordination number, bond lengths, and bond angles, defining the precise geometry of the complex (e.g., octahedral, tetrahedral). jocpr.com

Crystal Packing: It elucidates how the individual molecules or complexes are arranged in the crystal lattice, revealing intermolecular interactions like hydrogen bonding or van der Waals forces.

Phase Identification: Powder X-ray diffraction (PXRD) is used to identify crystalline phases in a sample. nih.gov By comparing the diffraction pattern of a synthesized OPE complex to databases, its composition can be confirmed. It can also distinguish between crystalline and amorphous materials.

For example, studies on other organometallic complexes show that PXRD patterns can confirm the formation of a new coordination compound by demonstrating that its pattern is distinct from those of the initial ligand and metal salt. nih.gov The average crystallite size of the material can also be calculated from the peak broadening in the diffraction pattern using the Scherrer equation. nih.gov

Although data for the title compound is scarce, the principles of XRD analysis applied to other transition metal complexes with organic ligands provide a clear framework for how such studies would be conducted. jocpr.com

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in various environmental and industrial samples requires efficient extraction and cleanup to remove interfering substances from the matrix.

Solvent Extraction Methods for Organophosphate Esters

Liquid-liquid extraction (LLE), a form of solvent extraction, is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For OPEs, which are generally hydrophobic, LLE is used to extract them from aqueous samples into an organic solvent. atamanchemicals.com

The choice of solvent is critical and depends on the specific OPE and the sample matrix. Common solvents used for extracting OPEs include kerosene (B1165875), dodecane (B42187), n-butanol, and various ethers and esters. rsc.orggoogle.com For instance, solutions of tributyl phosphate (an isomer of the title compound) in kerosene or dodecane are famously used in the PUREX process for the extraction of uranium and plutonium from nitric acid solutions. atamanchemicals.com

Recent research has also explored branched OPEs for specific applications. For example, tris(2-methylbutyl) phosphate was investigated as a potential extractant for separating metal ions in nuclear fuel reprocessing, demonstrating that subtle changes in the alkyl chain structure can influence extraction efficiency and prevent issues like third-phase formation that can occur with TBP. researchgate.net

Pressurized Fluid Extraction and Microwave-Assisted Extraction

To improve upon traditional solvent extraction methods, which can be time-consuming and require large volumes of solvent, advanced techniques like Pressurized Fluid Extraction (PFE) and Microwave-Assisted Extraction (MAE) have been developed. nih.govresearchgate.net

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (e.g., 100-180 °C) and pressures (e.g., 1500-2000 psi). nih.govepa.gov These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solubility and diffusion rates. nih.gov This allows for a much faster and more efficient extraction from solid and semi-solid samples like soils, sediments, and sludges, with significantly less solvent consumption compared to traditional methods like Soxhlet extraction. epa.govmdpi.com The EPA Method 3545A provides a standardized procedure for PFE of various organic compounds, including organophosphorus pesticides, from solid waste matrices. epa.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the extraction solvent directly. researchgate.netmilestonesrl.com The microwave radiation causes rapid heating of polar molecules through dipole rotation and ionic conduction, accelerating the transfer of analytes from the sample matrix into the solvent. phcogrev.com This technique dramatically reduces extraction times from hours to minutes. Key parameters that are optimized for MAE include the choice of solvent, solvent volume, temperature, and extraction time. nih.gov Studies on OPEs in indoor dust have shown that acetone (B3395972) is a highly efficient solvent for MAE, with extraction yields comparable to traditional methods but achieved in a fraction of the time. nih.gov

Table 2: Comparison of Advanced Extraction Techniques for OPEs

| Feature | Pressurized Fluid Extraction (PFE/ASE) | Microwave-Assisted Extraction (MAE) | Source |

| Principle | Elevated temperature and pressure | Microwave energy heating | nih.govresearchgate.net |

| Typical Temperature | 100 - 180 °C | 110 - 150 °C | epa.govnih.gov |

| Typical Time | 5 - 20 minutes | 10 - 30 minutes | epa.govnih.gov |

| Advantages | Reduced solvent use, fast, automated | Very fast, reduced solvent use, efficient heating | mdpi.comphcogrev.com |

| Applicable Matrices | Soils, sediments, sludges, solid waste | Dust, polymers, environmental solids | epa.govnih.gov |

Solid-Phase Extraction (SPE) in Organophosphate Ester Analysis

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for purifying and concentrating analytes from a liquid sample. chromatographyonline.com It operates on chromatographic principles, where compounds are separated based on their affinity for a solid sorbent (the stationary phase) as the liquid sample (the mobile phase) passes through it. lcms.cz

The SPE process typically involves four main steps: chromatographyonline.com

Conditioning: The sorbent is treated with a solvent to activate it for sample interaction.

Sample Loading: The sample is passed through the sorbent. Analytes of interest are retained on the sorbent, while some matrix components pass through.

Washing: Impurities and weakly bound matrix components are washed from the sorbent with a specific solvent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for analysis.

A variety of sorbents are available, allowing for different retention mechanisms, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange. sigmaaldrich.com For complex biological samples, specialized phases like HybridSPE® are used to selectively remove major interferences such as phospholipids. sigmaaldrich.com

An advanced and highly selective form of SPE uses Molecularly Imprinted Polymers (MIPs) . nih.gov MIPs are synthetic polymers created with molecular "cavities" that are complementary in shape, size, and functionality to a specific target analyte (the template molecule). nih.govmdpi.com This "lock-and-key" recognition makes MIP-based SPE (MISPE) extremely selective for isolating a target compound, such as a specific OPE, from a complex matrix. nih.gov

Electrochemical and Sensor-Based Detection Systems for Organophosphates

Developing rapid, sensitive, and portable detection systems for organophosphates is a significant area of research. Electrochemical sensors offer a promising alternative to traditional chromatographic methods, which are often lab-based and time-consuming. These sensors translate the chemical interaction of the analyte into a measurable electrical signal, such as a change in current (amperometric), potential (potentiometric), or impedance. d-nb.info

Several types of electrochemical sensors have been developed for phosphate or related compounds:

Potentiometric Sensors: These sensors, including ion-selective electrodes (ISEs), measure the potential difference that develops across a selective membrane when it comes into contact with the target ion. abechem.commdpi.com For example, sensors have been developed where the membrane composition includes specific ionophores that selectively bind to phosphate ions, leading to a measurable potential change that correlates with the ion's concentration. mdpi.com

Voltammetric/Amperometric Sensors: These sensors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. d-nb.info Modified electrodes, such as those coated with Molybdenum Blue, have been used for the sensitive detection of phosphate ions via differential pulse voltammetry. rsc.org

Molecularly Imprinted Polymer (MIP) Sensors: Similar to their use in SPE, MIPs can be integrated as the recognition element in an electrochemical sensor. d-nb.info A polymer film is electropolymerized onto an electrode surface in the presence of the target OPE. After the OPE is removed, the cavities left in the polymer will selectively re-bind the OPE from a sample. This binding event can be detected as a change in the electrochemical properties (e.g., current or impedance) of the electrode, allowing for highly selective and sensitive detection. d-nb.inforesearchgate.net

While many sensors are developed for inorganic phosphate, the principles can be adapted for organophosphates. mdpi.com The OPE can either be detected directly or after a degradation step (e.g., enzymatic or chemical hydrolysis) that releases the phosphate ion, which is then detected by the sensor.

Table 3: Overview of Sensor Types for Phosphate/Organophosphate Detection

| Sensor Type | Principle of Operation | Key Features | Source |

| Potentiometric ISE | Measures potential difference across a selective membrane. | Portable, low cost, real-time monitoring. | abechem.commdpi.com |

| Voltammetric Sensor | Measures current from redox reaction of the analyte. | High sensitivity, low detection limits. | rsc.org |

| Luminescent Sensor | Measures change in light emission upon binding to analyte. | High selectivity, can be used in complex media. | mdpi.com |

| MIP-Based Sensor | Uses a polymer with specific binding sites for the analyte. | Extremely high selectivity and sensitivity. | d-nb.inforesearchgate.net |

Future Directions in Organophosphate Analytical Chemistry

The field of analytical chemistry is continually evolving to meet the challenges of identifying and quantifying an ever-expanding list of environmental contaminants. For organophosphate esters (OPEs), future research is focused on developing more comprehensive, efficient, and sensitive methods to understand their full impact on the environment and human health. Key future directions include the wider adoption of high-resolution mass spectrometry for non-targeted screening, the integration of advanced separation techniques like ion mobility spectrometry, the innovation of sample preparation methods, and the development of novel analytical technologies and data processing tools. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Comprehensive Screening

High-resolution mass spectrometry (HRMS) has become an indispensable tool in environmental analysis, moving beyond traditional targeted approaches. mdpi.com Its high sensitivity and mass accuracy enable the identification of a broad spectrum of known and unknown compounds in complex matrices.

Non-Target and Suspect Screening Approaches

Future methodologies will increasingly rely on non-target and suspect screening to identify emerging OPEs and their degradation products in the environment. nih.govx-mol.com Unlike target analysis, which only looks for a predefined list of compounds, non-target screening attempts to identify all detectable substances in a sample. nih.gov Suspect screening narrows this search by looking for compounds that are expected to be present based on, for example, production data or predicted transformation pathways. nih.gov

Recent studies have successfully applied these integrated screening strategies to various environmental samples. For instance, a study of drinking water resources in Jiangsu Province, China, used a target, suspect, and non-target screening approach to identify not only 18 target OPEs but also 17 suspect OPEs and 2 entirely new organophosphate compounds. nih.gov Similarly, HRMS-based screening of foodstuffs from South China identified 30 different OPEs, some of which were found in higher concentrations in processed foods, suggesting contamination during manufacturing. nih.gov The development of specialized software, such as OPEs-ID, which automates the identification process based on HRMS data, represents a significant step forward in making non-targeted screening more routine and reliable. nih.gov

Identification of Novel OPEs and Transformation Products

A major focus for future research is the identification of "novel" or emerging OPEs that are not routinely monitored. researchgate.net The use of HRMS has been crucial in detecting these new compounds in various matrices, including wild fish and atmospheric particulate matter. mdpi.comnih.gov For example, a study on wild fish from Taihu Lake, China, identified 20 OPEs, nine of which were emerging OPEs not previously detected in wild fish. nih.govacs.org Some of these emerging OPEs, such as tris(2,4-di-tert-butylphenyl) phosphate (TDtBPP), were found at concentrations comparable to or greater than traditional OPEs. nih.govacs.org

Furthermore, understanding the environmental fate of OPEs requires the identification of their transformation products (TPs), which can sometimes be more mobile or toxic than the parent compounds. nih.govmdpi.com Analytical methods capable of detecting these often more polar metabolites are essential. nih.govnih.gov A method for analyzing 34 OPEs in seabird and fish tissues highlighted the importance of this, as high concentrations of the OPE metabolite Bis(1,3-dichloro-2-propyl) phosphate (BDCP) were found in Arctic seabirds, indicating exposure to chlorinated OPEs even when the parent compounds were not detectable. frontiersin.org

Table 1: Examples of Novel and Emerging OPEs Identified Using HRMS

| Compound Name | Abbreviation | Matrix Detected | Reference |

| Tris(2,4-di-tert-butylphenyl) phosphate | TDtBPP | Wild Fish | nih.govacs.org |

| 4-tert-butylphenyl diphenyl phosphate | BPDP | Wild Fish | nih.govacs.org |

| 2-isopropylphenyl diphenyl phosphate | IPDP | Wild Fish | nih.govacs.org |

| Bis(2-chloroethyl) 2-chloroethylphosphonate | B2CE2CEPP | Drinking Water Resource | nih.gov |

| 2,4,8,10-tetra-tert-butyl-6-methoxydibenzo[d,f] nih.govmdpi.comacs.orgdioxaphosphepin-6-one | TTBMDBDOPPO | Drinking Water Resource | nih.gov |

| Bis(2-ethylhexyl) phenyl phosphate | BEHPP | Foodstuffs | nih.gov |

| Resorcinol bis(diphenyl phosphate) | RDP | Foodstuffs | nih.gov |

Advancements in Separation Science: Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing analytical specificity and confidence in compound identification. nih.govauburn.edu

Separation of Isomers and Conformers

A significant challenge in OPE analysis is the separation of isomers, which have the same mass and are therefore indistinguishable by mass spectrometry alone. IMS can often separate these isomers based on their different shapes. nih.gov This is particularly important for compounds like tris(chloropropyl) phosphate (TCPP), which exists as multiple isomers with potentially different toxicities. bohrium.com The ability of IMS to separate isomers that co-elute in liquid chromatography provides a powerful tool for more accurate risk assessment. researchgate.net

Use of Collision Cross Section (CCS) for Enhanced Identification

A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase. acs.org The CCS value is a robust and characteristic physicochemical property of an ion, much like retention time or m/z. acs.org Compiling experimental CCS value databases for environmental contaminants, including OPEs, is a major future direction. acs.org This additional data point significantly increases the confidence of compound identification in non-target and suspect screening workflows, helping to distinguish between compounds with the same exact mass. acs.orgauburn.edu

Innovations in Sample Preparation

The development of efficient, rapid, and environmentally friendly sample preparation techniques is crucial for high-throughput analysis of OPEs in complex matrices. mdpi.comrsc.org

Miniaturized and Automated Techniques

Future trends point towards the miniaturization and automation of sample preparation to reduce solvent consumption, minimize sample volume, and increase throughput. nih.gov Techniques like the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method have been successfully adapted for OPE analysis in matrices like wild fish and seafood. nih.govacs.orgmdpi.com Another promising approach is cold-induced liquid-liquid extraction (CI-LLE), a "one-step" purification and enrichment method that has been used for the simultaneous analysis of OPEs and their metabolites in human serum, urine, and milk. nih.gov

Development of Novel Sorbents

Research into new sorbent materials for solid-phase extraction (SPE) aims to improve selectivity and extraction efficiency. Magnetic solid-phase extraction (MSPE) using materials like multi-walled carbon nanotubes on a magnetic core offers a convenient way to extract OPEs from water samples, as the sorbent can be easily separated from the sample matrix using a magnet, simplifying the process. chromatographyonline.com Pressurized liquid extraction (PLE) is another advanced technique that offers high-throughput extraction from solid samples, such as atmospheric particulate matter, while reducing the use of hazardous solvents like dichloromethane. mdpi.comscilit.com

Table 2: Advanced Sample Preparation Techniques for OPE Analysis

| Technique | Abbreviation | Principle | Matrix | Key Advantages | Reference |

| Pressurized Liquid Extraction | PLE | Extraction with solvents at elevated temperature and pressure. | Particulate Matter | High-throughput, reduced use of hazardous solvents. | mdpi.com |

| Quick, Easy, Cheap, Effective, Rugged, and Safe | QuEChERS | Extraction with acetonitrile followed by a salting-out step and dispersive SPE cleanup. | Fish, Seafood | Fast, simple, low solvent use. | acs.orgmdpi.com |

| Magnetic Solid-Phase Extraction | MSPE | SPE using a magnetic sorbent, allowing for easy separation from the sample solution. | Water | Simple, fast, avoids column plugging. | chromatographyonline.com |

| Cold-Induced Liquid-Liquid Extraction | CI-LLE | A "one-step" purification and enrichment based on temperature-controlled phase separation. | Human Serum, Urine, Milk | Simple, efficient, combines cleanup and enrichment. | nih.gov |

Emerging and Complementary Analytical Technologies

While chromatography coupled with mass spectrometry remains the gold standard, other analytical techniques are emerging that offer complementary information or are better suited for specific applications. researchgate.netrsc.orgacs.org

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful technique for the analysis of organophosphorus compounds. acs.org It can serve as a semiquantitative, non-targeted screening tool that is complementary to mass spectrometry. A key advantage is that the ³¹P NMR signal is directly proportional to the molar concentration of the phosphorus-containing compound, often without the need for compound-specific standards, which are a major limitation in MS-based quantification of novel compounds. acs.org Recent research has demonstrated its utility in identifying and quantifying classes of organophosphites and organophosphates in plastic products. acs.org

Development of Portable and Rapid Detection Systems

There is a growing demand for portable and rapid analytical systems for on-site monitoring of OPEs, particularly organophosphate pesticides. researchgate.netrsc.org While not as comprehensive as lab-based methods, electrochemical sensors and portable IMS devices offer the potential for rapid screening of known contaminants in the field, which can guide sampling campaigns and provide early warnings of contamination events. nih.govacs.orgbham.ac.uk

Data Processing and Management

The vast amount of data generated by HRMS-based non-targeted screening presents a significant bottleneck. Future advancements will heavily rely on the development of sophisticated software and comprehensive databases to automatically process this data and identify compounds of interest. nih.govacs.org The creation of open-access databases containing retention times, mass spectra, and CCS values for a wide range of OPEs and their transformation products will be critical to facilitate compound identification and foster collaboration among researchers. nih.govacs.org

Conclusion

Dibutyl 2-methylpropyl phosphate (B84403) represents one of the vast numbers of possible structures within the organophosphate ester family. While direct and extensive research on this specific compound is not prominent in publicly accessible literature, its chemical nature and potential utility can be understood through the lens of its more well-studied relatives. Its significance lies in the ongoing scientific endeavor to synthesize and characterize novel compounds with tailored properties for a range of applications, from industrial fluids to advanced materials. Further research would be necessary to fully elucidate the specific properties and potential applications of this particular mixed trialkyl phosphate.

Environmental Fate and Behavior of Organophosphate Esters

Occurrence and Distribution in Environmental Compartments

Organophosphate esters are recognized as widespread environmental contaminants due to their extensive use as flame retardants and plasticizers. Their physical and chemical properties dictate their distribution across various environmental matrices.

Detection in Aquatic Environments (Water, Sediment)

While direct measurements for Dibutyl 2-methylpropyl phosphate (B84403) are unavailable, studies on related compounds like tributyl phosphate (TBP) show its presence in aquatic systems. TBP has been detected in river water, with higher concentrations often found near industrial areas such as paper manufacturing plants. who.int For instance, in Japan, concentrations as high as 25,200 ng/L have been recorded in river water. who.int TBP can degrade in the environment to form dibutyl phosphate (DBP) and monobutyl phosphate (MBP). nih.gov

The partitioning behavior of OPEs between water and sediment is influenced by their hydrophobicity. Compounds with higher octanol-water partition coefficients tend to adsorb to sediment. Given the structure of Dibutyl 2-methylpropyl phosphate, it is expected to adsorb to suspended solids and sediment in aquatic environments. researchgate.net Studies on other OPEs have confirmed their presence in sediment, which can act as a long-term sink for these compounds. acs.org

A study of the Yangtze River Basin detected various organophosphate esters, with tributyl phosphate found at a mean concentration of 15.7 ng/L. acs.org This indicates the general prevalence of butyl-substituted OPEs in major river systems.

Table 1: Concentration of Selected Organophosphate Esters in Aquatic Environments

| Compound | Location | Matrix | Concentration (ng/L) |

| Tributyl phosphate (TBP) | River near paper plant, Japan | River Water | 25,200 |

| Tributyl phosphate (TBP) | Yangtze River Basin, China | Surface Water | 15.7 (mean) |

This table presents data for related compounds to infer the potential presence of this compound in similar environments.

Presence in Atmospheric and Cryospheric Media (Air, Snow, Ice)

Semi-volatile OPEs can be transported over long distances in the atmosphere. oup.com While specific data for this compound is lacking, research has detected tri-n-butyl phosphate (TBP) in the gas phase of the atmosphere. oup.com In a Canadian study, TBP was ubiquitously detected in the atmosphere, with its spatial patterns suggesting industrial usage, including potential emissions from airports. oup.com Near industrial sites in Japan, TBP has been measured in the air at concentrations of 13.4 ng/m³. who.int

The presence of OPEs in remote regions like the Arctic and Antarctic indicates their potential for long-range atmospheric transport. oup.com This suggests that semi-volatile compounds like this compound could also be distributed globally through atmospheric currents, eventually being deposited in remote ecosystems, including snow and ice.

Soil Contamination and Terrestrial Distribution Patterns

Soil can become a significant reservoir for OPEs through various pathways, including atmospheric deposition and the application of sewage sludge. The mobility and persistence of these compounds in soil are influenced by their chemical properties and the characteristics of the soil itself.

For compounds like dibutyl phosphite (B83602), which has a low soil organic carbon partition coefficient (Koc), there is a potential for migration through the soil, which could lead to groundwater contamination. researchgate.netdoi.org Given its structure, this compound is also likely to exhibit some mobility in soil environments. The degradation of OPEs in soil can occur, but the rates are variable. researchgate.net

Transport Mechanisms in the Environment

The movement of OPEs through the environment is a complex process governed by their physicochemical properties.

Long-Range Atmospheric Transport of Semi-Volatile OPEs

The semi-volatile nature of many OPEs facilitates their transport over long distances in the atmosphere. oup.com Compounds like TBP have been detected in remote areas, far from their original sources. oup.com This long-range transport potential is a key factor in the global distribution of these contaminants. The atmospheric transport of this compound can be inferred to be similar to other semi-volatile OPEs, allowing for its dispersion on a global scale.

Leaching and Runoff in Hydrological Systems

The potential for OPEs to leach from soil into groundwater or be transported via surface runoff is a significant environmental concern. The water solubility of a compound plays a crucial role in this process. Dibutyl phosphite, for example, has a high water solubility, which increases its potential for migration in aqueous environments. researchgate.netdoi.org

Considering the butyl groups in this compound, it is plausible that it possesses a degree of water solubility that would allow for its transport through hydrological systems via leaching and runoff, potentially contaminating surface and groundwater resources. The degradation of larger OPEs into more soluble forms like DBP can also enhance their mobility in water. nih.gov

Transformation Pathways and Degradation Kinetics

The environmental persistence and transformation of "this compound" are governed by a combination of abiotic and biotic processes. These degradation pathways determine the compound's half-life in various environmental compartments and lead to the formation of various transformation products.

Abiotic degradation, which includes chemical reactions like hydrolysis and oxidation, plays a role in the transformation of organophosphate esters (OPEs) in the environment. rivm.nld-nb.info Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a recognized degradation pathway for organic pollutants with ester bonds. d-nb.info For OPEs, this process can occur in soils and aqueous solutions. d-nb.info The rate of hydrolysis is influenced by the chemical structure of the OPE. For instance, some chlorinated OPEs have been reported to be more persistent in the marine environment than non-chlorinated ones, although this can vary depending on the environmental compartment. d-nb.info

Oxidation is another abiotic process that contributes to the degradation of organic compounds. rivm.nl In the context of OPEs, oxidation can be facilitated by reactive oxygen species. While specific data on the direct oxidation of "this compound" is limited, studies on similar compounds like dibutyl phthalate (B1215562) (DBP) show that oxidation by sulfate (B86663) and hydroxyl radicals can occur, particularly in the presence of activators like zero-valent iron. researchgate.net These radical-based oxidation processes can lead to dealkylation, hydroxylation, and decarboxylation of the parent molecule. researchgate.net

Biodegradation by microorganisms is a crucial pathway for the removal of OPEs from the environment. d-nb.infonih.gov Various bacterial and fungal species have demonstrated the ability to degrade different types of OPEs. nih.govcsic.es Microorganisms can utilize these compounds as a source of carbon, nitrogen, and phosphorus. nih.gov The biodegradation process often involves enzymatic hydrolysis of the ester bonds. researchgate.net

Studies on compounds structurally similar to "this compound," such as dibutyl phthalate (DBP), have identified several bacterial genera capable of degradation, including Enterobacter, Pseudomonas, and Bacillus. researchgate.net For example, a strain of Acinetobacter baumannii was shown to degrade DBP with an efficiency of up to 85.86% under optimized conditions. mdpi.com Similarly, Stenotrophomonas acidaminiphila has also been identified as a DBP-degrading bacterium. jmb.or.kr The initial step in the biodegradation of such esters is typically the hydrolysis of one ester bond, releasing an alcohol and a monoester, which can then be further degraded. researchgate.net The efficiency of biodegradation can be very high, with some bacterial isolates degrading over 90% of the initial compound concentration in a short period. nih.gov

Biodegradation of Structurally Similar Compounds by Microorganisms

| Microorganism | Compound Degraded | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Acinetobacter baumannii DP-2 | Dibutyl phthalate (DBP) | 85.86% | Inoculation: 17.14%, DBP conc.: 9.81 mg/L, NaCl conc.: 5 g/L | mdpi.com |

| Stenotrophomonas acidaminiphila BDBP 071 | Dibutyl phthalate (DBP) | 88.34 ± 1.44% | pH 7.5, Temp: 37.0°C, DBP conc.: 30.0 mg/L | jmb.or.kr |

| Enterobacter sp. SWDB-15 | Dibutyl phthalate (DBP) | 91.86% | Not specified | researchgate.net |

The rate of both abiotic and biotic degradation of OPEs is significantly influenced by various environmental factors, including pH, temperature, and the presence of catalysts. nih.govdtu.dk

pH: The pH of the surrounding medium can affect both hydrolysis and biodegradation rates. For instance, the degradation of dibutyl phthalate (DBP) by persulfate activated with zero-valent iron showed that different radical species dominate at different pH levels, with sulfate radicals being predominant at acidic pH and hydroxyl radicals at neutral and basic pH. researchgate.net In biotic systems, microbial activity is highly pH-dependent. The optimal pH for DBP degradation by Stenotrophomonas acidaminiphila was found to be 7.5. jmb.or.kr

Temperature: Temperature influences the rate of chemical reactions and microbial metabolism. The degradation of DBP by Stenotrophomonas acidaminiphila was optimized at a temperature of 37.2°C. jmb.or.kr Generally, within a certain range, an increase in temperature leads to a higher rate of degradation.

Catalysts: The presence of catalysts can significantly accelerate degradation. In abiotic systems, metal oxides can act as catalysts for the hydrolysis of organophosphates. gatech.edu For example, zero-valent iron can activate persulfate to produce highly reactive sulfate radicals that degrade DBP. researchgate.net In biological systems, enzymes produced by microorganisms are the primary catalysts for biodegradation. nih.gov The phosphotriesterase from Sphingobium sp. TCM1, for instance, is capable of hydrolyzing various organophosphorus flame retardants. nih.gov

Influence of Environmental Factors on Degradation of Structurally Similar Compounds

| Compound | Factor | Optimal Condition | Effect | Reference |

|---|---|---|---|---|

| Dibutyl phthalate (DBP) | pH | 7.5 | Optimizes biodegradation by S. acidaminiphila | jmb.or.kr |

| Dibutyl phthalate (DBP) | Temperature | 37.2°C | Optimizes biodegradation by S. acidaminiphila | jmb.or.kr |

| Dibutyl phthalate (DBP) | Initial Concentration | 10 mg/L | Maximum degradation rate by A. baumannii | mdpi.com |

| Dibutyl phthalate (DBP) | pH | Acidic (pH < 7) | Sulfate radicals are the predominant oxidant | researchgate.net |

| Dibutyl phthalate (DBP) | pH | Basic (pH 11) | Hydroxyl radicals are the major oxidizing species | researchgate.net |

The degradation of "this compound" and other OPEs leads to the formation of various transformation products, which may themselves be of environmental concern. nih.gov A primary degradation pathway for triester OPEs is hydrolysis, which results in the formation of diester OPEs. nih.gov These diesters are known biotic and abiotic degradation products of their parent triesters. nih.gov For example, the degradation of tributyl phosphate (TBP) can lead to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP).

In addition to hydrolysis, other reactions such as hydroxylation, dealkylation, and oxidation can lead to a variety of degradation products. researchgate.netcsic.es For instance, the degradation of DBP has been shown to produce intermediates such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and phthalic anhydride. researchgate.net The biodegradation of TBP by white-rot fungi involves successive hydroxylation and hydrolysis reactions. csic.es It is important to note that some degradation products, such as certain OP diesters, are also used in industrial processes and can be directly released into the environment. nih.gov

Environmental Monitoring and Source Apportionment Studies

Environmental monitoring studies have detected the presence of various OPEs, including compounds structurally similar to "this compound," in different environmental matrices such as water, sediment, and air. amazonaws.com The widespread use of OPEs as flame retardants and plasticizers leads to their release into the environment through various pathways, including wastewater treatment plant effluents, landfill leachate, and atmospheric deposition. amazonaws.com

Applications of Organophosphate Esters in Industrial and Advanced Materials Science

Role as Extractants in Hydrometallurgical Processes

The utility of organophosphate esters as extractants in hydrometallurgy is well-established, particularly for the separation and purification of metals. researchgate.netwikipedia.org These compounds can form stable, hydrophobic complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. lyzhongdachem.com

Selective Metal Ion Extraction using Organophosphorus Reagents (e.g., Uranium, Heavy Metals)

While extensive research exists for compounds like tri-n-butyl phosphate (B84403) (TBP) in the extraction of uranium and plutonium in the PUREX process, specific data for Dibutyl 2-methylpropyl phosphate is limited. lyzhongdachem.comjournals.co.za However, research into the extraction of trivalent lanthanum (La(III)) using a series of isomeric dibutyl butylphosphonates provides direct insight into the role of this compound's structure. In these studies, Dibutyl isobutylphosphonate (a structural isomer of this compound) was used. rsc.org The extraction efficiency is influenced by the steric hindrance of the alkyl group attached to the phosphorus atom. rsc.org

Mechanistic Studies of Solvent Extraction Processes (Cation Exchange, Solvation, Chelation)

The mechanisms by which organophosphorus reagents extract metal ions are varied and depend on the specific extractant and metal ion. Generally, neutral esters like this compound would be expected to extract metals via a solvation mechanism. In this process, the organophosphate molecule solvates the metal salt, forming a neutral complex that is soluble in the organic diluent. This is the primary mechanism for extractants like TBP in the PUREX process, where it forms complexes such as UO₂(NO₃)₂·2TBP. researchgate.net There is no specific research available in the public domain detailing the precise mechanistic pathways (cation exchange, solvation, or chelation) for this compound itself.

Influence of Organic Diluents and Reagent Structure on Extraction Efficiency

The choice of organic diluent and the molecular structure of the extractant are critical factors in determining the efficiency and selectivity of metal extraction. The diluent, often an inert hydrocarbon like kerosene (B1165875), affects the physical properties of the organic phase, such as viscosity and density, and can influence the solubility of the extracted complex. xml-journal.net

The structure of the organophosphorus reagent itself has a profound impact. A study on the extraction of lanthanum from sodium nitrate (B79036) solutions using isomeric dibutyl butylphosphonates in a toluene (B28343) diluent demonstrated a clear structure-property relationship. rsc.org The extraction strength was found to decrease with increasing steric bulk of the butyl group isomer attached to the phosphorus.

Table 1: Effect of Isomeric Butyl Group on Lanthanum Extraction

| Extractant Compound | Alkyl Group (R') | Relative Extraction Strength |

| Di-n-butyl n-butylphosphonate | n-butyl | Highest |

| Di-n-butyl isobutylphosphonate | isobutyl | Intermediate |

| Di-n-butyl sec-butylphosphonate | sec-butyl | Lower |

| Di-n-butyl tert-butylphosphonate | tert-butyl | Lowest |

Data derived from studies on isomeric di-n-butyl butylphosphonates, where metal extraction decreases with increasing steric hindrance of the alkyl group R'. rsc.org

This trend indicates that the less sterically hindered n-butyl group allows for more efficient complexation with the metal ion compared to the bulkier isobutyl, sec-butyl, and tert-butyl groups. rsc.org This provides a direct example of how the "2-methylpropyl" (isobutyl) group in the specified compound influences its extractive properties compared to its isomers. rsc.org

Formation and Effects of Dialkyl Phosphates in Solvent Extraction Systems

In solvent extraction processes, particularly those involving acidic and radioactive environments like nuclear fuel reprocessing, the neutral organophosphate extractants can degrade over time. researchgate.net The primary degradation products of tri-n-butyl phosphate (TBP) are dibutyl phosphate (DBP) and, subsequently, monobutyl phosphate (MBP). osti.govscispace.com This degradation is caused by hydrolysis and radiolysis. researchgate.netacs.org

The formation of DBP is detrimental to the extraction process as it is a highly effective complexing agent for tetravalent metal ions like zirconium(IV) and plutonium(IV). scispace.comacs.org These DBP-metal complexes are often soluble in the organic phase and are not easily stripped back into the aqueous phase, leading to process inefficiencies and loss of valuable metals. scispace.comacs.org While these effects are well-documented for the TBP/DBP system, specific studies on the formation of this compound as a degradation product or its specific effects in an industrial extraction circuit are not available.

Catalytic Applications of Phosphate Esters

Phosphate esters can function as catalysts in various organic reactions. Chiral phosphoric acids, for instance, have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric syntheses. epa.gov There is, however, no specific information in the reviewed literature detailing the use of this compound as a catalyst.

Homogeneous Catalysis for Phosphate Ester Hydrolysis

The hydrolysis of phosphate esters, which are generally stable, can be catalyzed. This is a reaction of significant biological and environmental importance. osti.gov Research in this area often focuses on mimicking the function of phosphatase enzymes, using metal complexes to catalyze the cleavage of the phosphate ester bond. osti.gov The hydrolysis of these esters can also be catalyzed by acids or bases. Studies have investigated the kinetics of hydrolysis for compounds like dibutyl phosphate in acidic media, determining reaction rates and activation energies. osti.gov However, there are no specific research findings available regarding the role of this compound in the homogeneous catalysis of phosphate ester hydrolysis.

Heterogeneous Catalytic Systems for Organophosphate Degradation

The widespread use of OPEs has led to their emergence as environmental contaminants, necessitating the development of effective degradation technologies. researchgate.netnih.gov Heterogeneous catalysis offers a promising approach for the degradation of OPEs in water and soil. researchgate.net These systems typically involve the use of solid catalysts that provide active sites for the breakdown of OPE molecules.

Metal-organic frameworks (MOFs) have shown significant potential as catalysts for OPE degradation. For instance, zirconium-based MOFs can effectively hydrolyze organophosphorus compounds in aqueous solutions. nih.govresearchgate.net The catalytic activity of these MOFs is attributed to the similarity between their metal-ligand bonds and the active sites of phosphotriesterase enzymes, which naturally degrade OPEs. researchgate.net The efficiency of MOF-based catalysts can be enhanced by modifying their structure, such as by introducing amino functional groups. mdpi.com

Another approach involves the use of photocatalytic systems. In these systems, semiconductor materials like titanium dioxide (TiO₂) or modified MOFs are used to generate highly reactive species, such as hydroxyl radicals, upon irradiation with light. mdpi.com These radicals then attack and degrade the OPE molecules. mdpi.com The effectiveness of photocatalysis can be improved by the addition of oxidants like hydrogen peroxide (H₂O₂). mdpi.com

Table 1: Research Findings on Heterogeneous Catalytic Degradation of Organophosphate Esters

| Catalyst System | Target OPE | Key Findings | Reference |

| Amine-modified Zr-based MOFs | General Organophosphorus Compounds | Effective hydrolysis in pure water at room temperature. | nih.gov |

| Graphene oxide loaded MIL-101(Fe) | Tris(2-chloroethyl) phosphate (TCEP) | Significant degradation in the presence of H₂O₂ and light. | mdpi.com |

| Zirconium-based MOFs (UiO-66, UiO-67, etc.) | Paraoxon (B1678428), Sarin | High degradation efficiency in aqueous solutions without additional buffers. | researchgate.net |

Enzyme-Based Catalysis and Biocatalytic Approaches for Organophosphate Transformation

Enzymatic methods for organophosphate degradation are gaining increasing attention due to their high specificity and efficiency under mild conditions. nih.govnih.gov Several enzymes, known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs), have been identified and characterized for their ability to hydrolyze a wide range of OPEs. nih.govmdpi.com These enzymes are found in various microorganisms and can be produced on a large scale for bioremediation purposes. mdpi.com

The catalytic mechanism of PTEs involves the hydrolysis of the phosphoester bonds in OPEs, leading to their detoxification. mdpi.com Researchers are actively working on improving the catalytic efficiency and stability of these enzymes through protein engineering and immobilization techniques. nih.gov For example, thermostable PTEs from extremophilic microorganisms have been investigated for their robustness in practical applications. researchgate.net

Biocatalytic membrane reactors (BMRs) represent an innovative approach where enzymes are immobilized on a membrane support. researchgate.net This configuration allows for continuous degradation of OPEs in contaminated water with high efficiency and long-term stability. researchgate.net

Table 2: Examples of Enzymes Used in Organophosphate Transformation

Catalysts in Polymer and Coating Compositions

Organophosphorus compounds, including OPEs, can also function as catalysts or be incorporated into catalytic systems for polymer synthesis and modification. Double metal cyanide (DMC) catalysts, which may employ organophosphorus compounds as complexing agents, are highly effective for the ring-opening polymerization of epoxides and other cyclic monomers to produce polyols. researchgate.net These polyols are key components in the manufacturing of polyurethanes and other polymers. researchgate.net

The incorporation of OPE-degrading enzymes into polymer coatings is another area of active research. pitt.edu For example, organophosphate hydrolase (OPH) has been immobilized in polyurethane foams and coatings. pitt.edu These "biocatalytic coatings" can be applied to surfaces to provide a self-decontaminating capability against organophosphate nerve agents and pesticides. pitt.edu The polymer matrix protects the enzyme and facilitates its interaction with hydrophobic OPEs. pitt.edu

Integration in Advanced Materials and Functional Composites

The unique properties of OPEs make them suitable for integration into a variety of advanced materials and functional composites, extending their utility beyond their traditional roles as flame retardants and plasticizers.

Organophosphate Esters in Polymer Science and Engineering

In polymer science, OPEs are valued for their ability to impart multiple functionalities to a polymer matrix. wikipedia.org For example, in PVC formulations, certain OPEs act as both plasticizers and flame retardants. wikipedia.org The compatibility of OPEs with a wide range of polymers has led to their use in textiles, electronics, and furniture. wikipedia.orgmdpi.com

Research is also exploring the synthesis of novel polymers that have OPE moieties chemically bonded to the polymer backbone. This approach can prevent the leaching of OPEs into the environment, a common issue with additive OPEs. wikipedia.org

Design and Synthesis of Organophosphate-Based Adsorbents for Environmental Remediation

Adsorption is a widely used technique for removing pollutants from water, and various materials have been developed as adsorbents for OPEs. nih.govresearchgate.netbohrium.comfrontiersin.org These materials often have high surface areas and specific chemical functionalities that promote the binding of OPE molecules.

Activated carbon, carbon nanotubes, and graphene-based materials have shown good adsorption capacities for various OPEs. nih.govfrontiersin.org The adsorption mechanism can involve hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. researchgate.net

Agricultural waste materials can also be converted into effective adsorbents for OPEs, offering a low-cost and sustainable remediation strategy. hbku.edu.qa For example, date pits have been processed into activated carbon and nano-activated carbon adsorbents for the removal of OPEs from water. hbku.edu.qa

Table 3: Adsorbent Materials for Organophosphate Ester Removal

| Adsorbent Material | Target OPE | Adsorption Capacity | Reference |

| Electrospun Carbon Nanofibers | Ethion | High efficiency, dependent on fiber alignment. | frontiersin.org |

| Cellulose-derived Porous Carbons | Chlorpyrifos | Up to 132 mg/g. | bohrium.com |

| Gold Nanoparticles | Dimethoate | Follows Langmuir adsorption isotherm. | researchgate.net |

| Agricultural Waste-based Adsorbents | Profenofos | Effective remediation from water. | hbku.edu.qa |

Nanomaterial-Assisted Organophosphate Detoxification and Sensing

Nanomaterials are playing an increasingly important role in the detection and detoxification of OPEs. mdpi.comresearchgate.netmdpi.com Their unique size-dependent properties, high surface-area-to-volume ratio, and tunable surface chemistry make them ideal for these applications. mdpi.com

For detoxification, nanoparticles can act as carriers for OPE-degrading enzymes or antidotes, improving their stability and delivery. acs.orgnih.gov Some inorganic nanoparticles, such as those made of cerium oxide or zinc oxide, exhibit intrinsic catalytic activity for the hydrolysis of OPEs. acs.org

In the area of sensing, nanomaterials are used to develop highly sensitive and selective biosensors for the detection of OPEs. mdpi.comresearchgate.netmdpi.com These nanosensors can be based on various principles, including electrochemical, fluorescence, and colorimetric detection. mdpi.com For example, quantum dots and gold nanoparticles have been functionalized with enzymes or specific recognition elements to create sensors that can detect minute quantities of OPEs in environmental or biological samples. researchgate.net

Theoretical and Computational Chemistry of Organophosphate Esters

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of OPEs, which govern their stability, reactivity, and interactions. These calculations provide a detailed picture of the electron distribution and energy of the molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. qeios.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like OPEs. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. qeios.comresearchgate.net

For instance, DFT studies on various OPEs have been performed to understand their electronic properties and reactivity. qeios.com The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for these calculations, providing reliable results for electronic structure. qeios.comacs.org Such studies have revealed that the HOMO-LUMO energy gap is a critical descriptor that indicates the high reactivity of OPEs with biological molecules. qeios.comnih.gov The optimized molecular geometries obtained from DFT are also crucial starting points for further simulations, such as molecular docking. qeios.com

A study on 22 different OPE pesticides used the M06L/6-31+G(d,p) level of theory to obtain gas-phase optimized geometries. researchgate.net Another investigation into the interaction of OPE metabolites with biological receptors employed all-electron DFT calculations with the CP2K code and the B3LYP exchange-correlation functional to relax the ligand structures. acs.org These examples highlight the utility of DFT in obtaining accurate molecular structures, which are fundamental for understanding their chemical behavior.

Quantum chemical calculations are adept at predicting various reactivity parameters. By analyzing the electronic structure, it is possible to compute descriptors that correlate with experimental observations of reactivity.

Key reactivity descriptors for OPEs that can be calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. acs.org

Studies have shown that OPE metabolites tend to have lower energy gaps and chemical hardness compared to native ligands of biological receptors, indicating their higher chemical reactivity and lower stability. acs.org For example, a computational study on the atmospheric fate of OPEs used quantum chemical calculations to investigate the reaction mechanisms of their peroxy radicals, which are key to understanding their transformation in the environment. acs.orgnih.gov These calculations can elucidate reaction pathways, such as H-shift-driven autoxidation, and explain the role of the phosphate-ester group in facilitating these reactions. acs.orgnih.gov

Table 1: Calculated Reactivity Descriptors for OPE Metabolites and Native Ligands This table is based on generalized findings from computational studies and serves as an illustrative example.

| Descriptor | OPE Metabolites (General Trend) | Native Ligands (General Trend) | Significance |

| Ionization Potential (IP) | Higher | Lower | Indicates OPEs are less likely to be oxidized. acs.org |

| Electron Affinity (EA) | Higher | Lower | Suggests OPEs have a greater capacity to accept electrons. acs.org |

| Energy Gap (HOMO-LUMO) | Smaller | Larger | Implies higher reactivity for OPEs. acs.org |

| Chemical Hardness (η) | Lower | Higher | Indicates lower stability and higher reactivity for OPEs. acs.org |

| Electrophilicity Index (ω) | Higher | Lower | Suggests OPEs are more likely to act as electrophiles. acs.org |

Molecular Dynamics Simulations of Organophosphate Ester Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For OPEs, MD simulations provide insights into their dynamic behavior, interactions with other molecules, and conformational changes. researchgate.net

MD simulations have been employed to study the binding of OPEs to enzymes, such as phosphotriesterase (PTE), which is involved in their detoxification. nih.gov These simulations can reveal the binding modes of OPEs within the active site of an enzyme and elucidate the mechanism of catalysis. nih.gov For example, combined quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to study the detoxification of paraoxon (B1678428) by PTE, confirming that the substrate binds strongly to a metal ion in the active site. nih.gov

Furthermore, MD simulations have been used to investigate the encapsulation of OPEs within host molecules like coordination cages. bohrium.comrsc.orgrsc.org These studies, often spanning multiple microseconds, can characterize the dynamic nature of the host-guest system, including the pathways for guest binding and release. bohrium.comrsc.orgrsc.org Such simulations are crucial for designing host systems that could potentially be used as catalysts for OPE degradation. bohrium.comrsc.org